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Compound of Interest

2-Isopropoxy-1,3-
Compound Name:
diisopropylbenzene

Cat. No.: B586957

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure,
nomenclature, and physicochemical properties of the compound identified by the CAS Registry
Number 141214-18-8. This substance is primarily known as an impurity of the widely used
intravenous anesthetic agent, Propofol. Understanding the characteristics of such impurities is
crucial for drug quality control, safety assessment, and regulatory compliance in the
pharmaceutical industry.

Chemical Identity and Nomenclature

The compound with CAS number 141214-18-8 is a substituted aromatic ether. It is recognized
by several systematic and common names, reflecting its relationship to Propofol and its
chemical structure.

Table 1: Chemical Identification
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Identifier Type Value

CAS Registry Number 141214-18-8

2-(1-Methylethoxy)-1,3-bis(1-

Primary Chemical Name
methylethyl)benzene

Systematic IUPAC Name 2-isopropoxy-1,3-diisopropylbenzene

Propofol EP Impurity G, 2,6-Diisopropylphenyl
Common Synonyms isopropy! ether, Propofol Isopropyl Ether,
Propofol Related Compound C[1][2][3]

Molecular Formula C1sH240[1][4][5]
Molecular Weight 220.35 g/mol [4]
SMILES CC(C)Oc1c(C(C)C)cceclC(C)Cl3][6]

InChl=1S/C15H240/c1-10(2)13-8-7-9-
14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3

InChl

Chemical Structure and Stereochemistry

The chemical structure of CAS 141214-18-8 consists of a benzene ring substituted with two
isopropyl groups at positions 1 and 3, and an isopropoxy group at position 2.

3.1. Structural Representation

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of 2-isopropoxy-1,3-diisopropylbenzene.
3.2. Stereochemistry

Based on its chemical structure, CAS 141214-18-8 is an achiral molecule. It does not possess
any stereocenters, and therefore, does not have any sterecisomers such as enantiomers or
diastereomers. The absence of stereochemical indicators in its SMILES and InChl
representations further confirms its achiral nature.
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Physicochemical Data

Limited publicly available experimental data exists for this compound as it is primarily handled
as a reference standard for an impurity. The following table summarizes the available
information.

Table 2: Physicochemical Properties

Property Value Source
Molecular Formula Ci5H240 [11[4115]
Molecular Weight 220.35 g/mol [4]

Not specified (likely a liquid or

Appearance low-melting solid at room
temperature)

Solubility Not specified

Boiling Point Not specified

Melting Point Not specified

Relationship to Propofol

CAS 141214-18-8 is identified as an impurity in the synthesis of Propofol (2,6-
diisopropylphenol). Its formation is likely a result of a side reaction during the manufacturing
process of Propofol, where the phenolic hydroxyl group of a Propofol-related intermediate is
etherified with an isopropyl group.

Propofol Synthesis & Purification Side Reaction p|  CAS141214-18-8
(2,6-diisopropylphenol) Processes (Propofol EP Impurity G)

Click to download full resolution via product page

Caption: Logical relationship between Propofol and its impurity, CAS 141214-18-8.
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Experimental Protocols

Detailed, publicly accessible experimental protocols for the specific synthesis and
characterization of CAS 141214-18-8 are scarce. As a known impurity of Propofol, its presence
is monitored and controlled during the drug manufacturing process.

6.1. General Synthetic Approach

The formation of 2-isopropoxy-1,3-diisopropylbenzene can be postulated to occur during the
synthesis of Propofol. One of the common methods for producing Propofol is the Friedel-Crafts
alkylation of phenol with propene. Under certain reaction conditions, over-alkylation or

etherification of the phenolic hydroxyl group can occur, leading to the formation of this impurity.

A plausible, though not explicitly documented, synthetic route could involve the Williamson
ether synthesis, reacting the sodium salt of 2,6-diisopropylphenol with 2-bromopropane.
However, specific reaction conditions, purification methods, and characterization data from
such a synthesis are not readily available in the scientific literature.

6.2. Analytical Characterization

As a pharmaceutical reference standard, this compound is typically characterized using a suite
of analytical techniques to confirm its identity and purity. These methods would generally
include:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C): To elucidate the chemical
structure and confirm the connectivity of atoms.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,
confirming the molecular formula.

 Infrared (IR) Spectroscopy: To identify characteristic functional groups.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Specific spectral data and detailed analytical methods are proprietary to the manufacturers of
the reference standards and are not publicly disseminated.
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Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any interaction of CAS
141214-18-8 with biological signaling pathways or any specific biological activity. As a process-
related impurity of a drug, it is generally considered an inactive substance whose presence is
minimized to ensure the safety and efficacy of the final pharmaceutical product. Toxicological
studies, if performed, would be part of the proprietary safety assessment of the drug product
and are not typically published in detail.

Conclusion

CAS 141214-18-8, also known as Propofol EP Impurity G, is a well-defined, achiral chemical
entity. Its significance lies in its role as a process-related impurity in the manufacturing of the
anesthetic drug Propofol. While detailed experimental protocols and biological activity data are
not publicly available, its chemical structure and basic properties are established. For
researchers and professionals in drug development, the primary relevance of this compound is
in the context of analytical chemistry, quality control, and regulatory compliance for Propofol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b586957#cas-141214-18-8-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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